molecular formula C31H34N2O3 B14004521 3-{3-[(Dibenzylamino)methyl]-4-hydroxyphenyl}-3-azaspiro[5.5]undecane-2,4-dione CAS No. 71471-49-3

3-{3-[(Dibenzylamino)methyl]-4-hydroxyphenyl}-3-azaspiro[5.5]undecane-2,4-dione

Cat. No.: B14004521
CAS No.: 71471-49-3
M. Wt: 482.6 g/mol
InChI Key: CVSQHWZIOPVQGF-UHFFFAOYSA-N
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Description

The compound 9-[3-[(dibenzylamino)methyl]-4-hydroxy-phenyl]-9-azaspiro[5.5]undecane-8,10-dione is a spirocyclic compound characterized by its unique structural features. Spirocyclic compounds are known for their rigid and stable structures, which make them valuable in various fields of scientific research and industrial applications. This compound, in particular, has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[3-[(dibenzylamino)methyl]-4-hydroxy-phenyl]-9-azaspiro[5.5]undecane-8,10-dione One common synthetic route involves the use of the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. The use of catalysts, such as Grubbs catalysts for olefin metathesis reactions, can be employed to streamline the synthesis process . Additionally, reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-[3-[(dibenzylamino)methyl]-4-hydroxy-phenyl]-9-azaspiro[5.5]undecane-8,10-dione: undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced spirocyclic compounds.

Scientific Research Applications

9-[3-[(dibenzylamino)methyl]-4-hydroxy-phenyl]-9-azaspiro[5.5]undecane-8,10-dione: has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-[3-[(dibenzylamino)methyl]-4-hydroxy-phenyl]-9-azaspiro[5.5]undecane-8,10-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium . The compound binds to the protein, disrupting its function and leading to the death of the bacterial cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic derivatives such as:

Uniqueness

The uniqueness of 9-[3-[(dibenzylamino)methyl]-4-hydroxy-phenyl]-9-azaspiro[5.5]undecane-8,10-dione lies in its specific structural features and functional groups, which confer distinct biological activities and chemical reactivity

Properties

CAS No.

71471-49-3

Molecular Formula

C31H34N2O3

Molecular Weight

482.6 g/mol

IUPAC Name

3-[3-[(dibenzylamino)methyl]-4-hydroxyphenyl]-3-azaspiro[5.5]undecane-2,4-dione

InChI

InChI=1S/C31H34N2O3/c34-28-15-14-27(33-29(35)19-31(20-30(33)36)16-8-3-9-17-31)18-26(28)23-32(21-24-10-4-1-5-11-24)22-25-12-6-2-7-13-25/h1-2,4-7,10-15,18,34H,3,8-9,16-17,19-23H2

InChI Key

CVSQHWZIOPVQGF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC(=O)N(C(=O)C2)C3=CC(=C(C=C3)O)CN(CC4=CC=CC=C4)CC5=CC=CC=C5

Origin of Product

United States

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